molecular formula C8H14O4 B1584772 Methyl (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetate CAS No. 95422-24-5

Methyl (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetate

Cat. No.: B1584772
CAS No.: 95422-24-5
M. Wt: 174.19 g/mol
InChI Key: AEMMCWMMNLSHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624349. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Chemical Reactivity

  • Methyl substituted 1,3-dioxolanes, including compounds similar to Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate, have been studied for their polymerization characteristics. These compounds demonstrate varying degrees of polymerizability, influenced by their structure and the presence of methyl substituents (Okada, Mita, & Sumitomo, 1975).

Chemical Synthesis and Transformations

  • Uncommon transformations of methyl substituted 1,3-dioxolanes are of interest, showcasing the compound's versatility in chemical reactions. For instance, methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate, a structurally related compound, demonstrates varied product outcomes based on the applied base, indicating a potential for diverse synthetic applications (Ivanova et al., 2006).

Intermediate in Chemical Processes

  • Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate and similar compounds can act as intermediates in various chemical syntheses. This includes the generation of hemiorthoesters and involvement in hydrolysis reactions, underscoring their utility in complex chemical processes (Capon & Grieve, 1980).

Applications in Asymmetric Synthesis

  • These compounds have been used in the synthesis of ligands with central and axial chiral elements, contributing to enantioselective processes in organic chemistry. This application is crucial for producing compounds with specific chiral configurations, which is important in many areas of pharmaceutical and fine chemical synthesis (Mikhael, Goux-Henry, & Sinou, 2006).

Role in Polymer Chemistry

  • The derivatives of 1,3-dioxolane, including those similar to Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate, have been utilized in cationic ring-opening polymerization studies. These findings are significant in polymer chemistry for understanding and developing new polymer materials (Goodman & Abe, 1964).

Catalysis in Reduction Reactions

  • In catalytic studies, compounds like Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate have been used in the reduction of various substrates, highlighting their potential as catalysts or ligands in reduction reactions (Nindakova & Shainyan, 2005).

Stereochemistry and RadicalReactions

  • The stereochemistry of radicals derived from dioxolane compounds, including those structurally related to Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate, has been a subject of study. These studies provide insights into the behavior of dioxolane radicals, crucial for understanding reactions involving these radicals (Kobayashi & Simamura, 1973).

NMR Spectroscopy in Structure Elucidation

  • The role of NMR spectroscopy in elucidating the structures of compounds like Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate is significant. These studies help in understanding the conformational aspects and structural details of such molecules (Anteunis & Alderweireldt, 2010).

Biofuel and Energy Applications

  • Research has also explored the use of dioxolane derivatives as additives in biofuels. These compounds can improve fuel properties, demonstrating the potential of Methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate and related molecules in sustainable energy applications (García et al., 2008).

Entomology

  • Interestingly, dioxolane compounds have been identified as volatile substances released by certain insect species. This highlights their role in biological systems and can contribute to studies in entomology and chemical ecology (Unelius et al., 2010).

Properties

IUPAC Name

methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)4-7(9)10-3/h6H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMMCWMMNLSHFT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95422-24-5
Record name 95422-24-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.